molecular formula C13H13NO3 B2560139 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid CAS No. 1178506-28-9

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid

Cat. No.: B2560139
CAS No.: 1178506-28-9
M. Wt: 231.251
InChI Key: APKNXLNSWIBWGL-UHFFFAOYSA-N
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Description

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid is a synthetic organic compound featuring a quinoline core that is functionalized with a propenoyl group at the nitrogen atom and a carboxylic acid at the 5-position. The molecular formula is C13H13NO3, and it has a molecular weight of 231.25 g/mol . Its structure incorporates the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for conferring significant biological activity to molecules. This compound serves as a high-value chemical intermediate in organic synthesis and drug discovery research. The presence of both an electron-deficient acrylamide moiety and a carboxylic acid functional group on the quinoline skeleton makes it a versatile building block for the construction of more complex molecules. The acrylamide group is particularly amenable to Michael addition reactions and other nucleophilic attacks, allowing researchers to diversify the structure at the nitrogen position . Concurrently, the carboxylic acid can be readily functionalized into amides, esters, or other derivatives, facilitating the exploration of structure-activity relationships . While specific biological data for this exact compound may be limited, its structural features are highly relevant in pharmaceutical development. Quinoline derivatives are extensively investigated for their potent anticancer properties. Related N-substituted quinolin-2-one propanoamide derivatives have demonstrated exceptional cytotoxicity against cancer cell lines, such as MCF-7 breast cancer cells, and have shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology . Furthermore, quinoline-5-carboxylic acids are recognized as vital intermediates for the development of novel pharmaceuticals and agrochemicals, underscoring the broader research utility of this chemical class . This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis applications and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-12(15)14-8-4-6-9-10(13(16)17)5-3-7-11(9)14/h2-3,5,7H,1,4,6,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKNXLNSWIBWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2=C(C=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from aniline derivatives, the quinoline ring can be constructed through a series of condensation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Overview
Recent studies have highlighted the potential of 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid as an anticancer agent. The compound has been evaluated for its efficacy against different cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: Breast Cancer
A study synthesized derivatives of quinoline-based compounds and tested their activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, suggesting promising anticancer properties attributed to the quinoline scaffold present in the compounds .

CompoundCell LineIC50 (μg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52
Compound CHCT-1163.5
Compound DMCF-76.0

Antitubercular Activity

Overview
The quinoline derivatives have been identified as potential antitubercular agents, particularly due to their ability to inhibit the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis.

Case Study: Inhibition Studies
In a recent investigation, several compounds derived from quinoline were synthesized and tested against Mycobacterium tuberculosis strains. One compound demonstrated a minimum inhibitory concentration (MIC) value as low as 12.5 μg/mL, indicating strong antitubercular activity .

CompoundMIC (μg/mL)Target Enzyme
Compound X12.5InhA
Compound Y25InhA
Compound Z50InhA

Antimicrobial Properties

Overview
The compound has also shown promise in antimicrobial applications, particularly against various bacterial strains.

Case Study: Broad-Spectrum Activity
Research has indicated that quinoline derivatives can exhibit broad-spectrum antimicrobial activity. For instance, certain derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various chemical pathways involving the reaction of appropriate precursors. The compound's molecular formula is C13H13NO3, with a molecular weight of approximately 231.247 g/mol .

Mechanism of Action

The mechanism by which 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s quinoline core allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Pharmacological Activity References
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid 3,4-Dihydro-2H-quinoline 1-prop-2-enoyl, 5-carboxylic acid Hypothesized (unreported) N/A
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid Pyrrolo[3,2,1-ij]quinoline 6-hydroxy, 2-methyl, 4-oxo Diuretic (demonstrated)
8,9-Disubstituted-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid Pyrido[3,2,1-ij]quinoline 8,9-disubstituted, 5-methyl, 1-oxo Antibacterial (nadifloxacin-related)
1-Ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid Pyrido[2,3-d]pyrimidine 1-ethyl, 2,4-dioxo, 7-isopropyl Structural analog (activity unreported)
Key Observations:
  • Electrophilic Reactivity: The target compound’s prop-2-enoyl group distinguishes it from analogs with hydroxy, oxo, or alkyl substituents. This group may act as a Michael acceptor, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues).
  • Functional Groups : The carboxylic acid at position 5 is conserved across all compounds, suggesting shared solubility and ionic interaction profiles.

Pharmacological and Physicochemical Properties

Pharmacological Activity
  • Diuretic Activity (): The pyrroloquinoline derivative demonstrated diuretic effects attributed to its 6-hydroxy and 4-oxo groups, which enhance water solubility and renal target engagement .
  • Antibacterial Activity (): The pyridoquinoline analog’s structural similarity to nadifloxacin (a fluoroquinolone antibiotic) suggests inhibition of bacterial DNA gyrase, though substituents at positions 8 and 9 may modulate spectrum and potency .
  • Target Compound: The prop-2-enoyl group could confer unique mechanisms (e.g., enzyme inhibition via covalent binding), but empirical data are lacking.
Physicochemical Properties
  • Solubility : The carboxylic acid group in all compounds improves aqueous solubility, but hydrophobic substituents (e.g., isopropyl in ) may reduce it.
  • Acidity (pKa): The target compound’s enoyl group (pKa ~10–12 for α,β-unsaturated ketones) could influence protonation states under physiological conditions compared to the oxo (pKa ~2–4) or hydroxy (pKa ~9–10) groups in analogs.

Metabolic Stability and Toxicity

  • Compound : Hydroxy groups may undergo glucuronidation, reducing bioavailability.
  • Compound : The methyl group at position 5 could slow oxidative metabolism, extending half-life.

Biological Activity

1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid is a heterocyclic compound with a quinoline core, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and specific activities, particularly in antimicrobial and anticancer domains.

The synthesis of this compound typically involves multi-step organic reactions, often initiated from aniline derivatives. The cyclization under acidic or basic conditions leads to the formation of the quinoline ring through condensation reactions. Advanced techniques such as high-pressure reactors and continuous flow systems are employed in industrial settings to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be effective against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in human breast cancer cells through the activation of caspase pathways.

Case Study:
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a reduction in cell viability by approximately 50% at a concentration of 20 μM after 48 hours of treatment. The mechanism was linked to the compound's ability to interfere with mitochondrial function and induce oxidative stress .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • DNA Interaction : Due to its quinoline structure, it can intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Research Findings

Recent research highlights the importance of structure-function relationships in enhancing the biological activity of quinoline derivatives. Modifications on the quinoline core can significantly affect their potency and selectivity against specific biological targets .

Q & A

Q. What are the recommended synthetic routes for 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid?

  • Methodological Answer :
    The synthesis of quinoline-based carboxylic acids often involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For example, substituted quinolines can be synthesized via Friedländer condensation or Pfitzinger reactions, followed by functionalization at the 5-position. Patent literature highlights the use of 8,9-disubstituted quinoline derivatives as intermediates, where regioselective introduction of substituents (e.g., prop-2-enoyl groups) is achieved through nucleophilic acyl substitution or Michael additions . Safety protocols for handling reactive intermediates, such as anhydrides or enolates, should align with laboratory best practices (e.g., inert atmosphere, controlled temperatures) .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the quinoline backbone and substituent positions. For example, the prop-2-enoyl group’s vinyl protons typically appear as doublets in the δ 5.5–6.5 ppm range. High-resolution mass spectrometry (HRMS) or FT-IR can validate molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography, as demonstrated for related quinoline derivatives, resolves stereochemical ambiguities and confirms substituent orientation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
    Store the compound in a tightly sealed container under inert gas (argon or nitrogen) to prevent oxidation. Desiccate at –20°C for long-term stability, as moisture may hydrolyze the enoyl group. Safety data sheets for analogous quinolines recommend using chemical fume hoods during handling, nitrile gloves, and eye protection to minimize exposure risks .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in quinoline derivatives?

  • Methodological Answer :
    Single-crystal X-ray diffraction (SCXRD) provides unambiguous evidence of molecular geometry, including bond angles, dihedral angles, and hydrogen-bonding networks. For example, in 3,5-diphenylquinoline derivatives, SCXRD confirmed the planarity of the quinoline core and substituent orientations, which are critical for SAR studies . Pair experimental data with computational models (DFT) to validate electronic effects on reactivity .

Q. What strategies optimize bioactivity through substituent modifications?

  • Methodological Answer :
    Structure-activity relationship (SAR) studies on quinoline-5-carboxylic acids suggest that electron-withdrawing groups (e.g., fluoro, nitro) at the 8/9 positions enhance antimicrobial or antiviral activity by improving target binding. For instance, fluorinated analogs of nadifloxacin derivatives showed increased potency due to enhanced membrane permeability . Use iterative combinatorial chemistry or fragment-based design to systematically explore substituent effects.

Q. How do computational methods predict reactivity in different solvents?

  • Methodological Answer :
    Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects on reaction pathways. For example, polar aprotic solvents (DMF, DMSO) stabilize zwitterionic intermediates in enoyl group reactions, while non-polar solvents favor cyclization. Molecular dynamics simulations can predict aggregation behavior, which impacts solubility and bioavailability .

Q. How to address contradictions in experimental vs. theoretical data for this compound?

  • Methodological Answer :
    Discrepancies between experimental and computational results often arise from solvent effects, incomplete basis sets, or unaccounted intermolecular interactions. Validate theoretical models by:
  • Repeating experiments under controlled conditions (e.g., solvent purity, temperature).
  • Using hybrid functionals (e.g., M06-2X) for improved accuracy in non-covalent interactions.
  • Cross-referencing with spectroscopic databases (e.g., PubChem, ChemSpider) for consistency .

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